molecular formula C11H14BrNO3S B13879742 1-((3-Bromophenyl)sulfonyl)piperidin-3-ol

1-((3-Bromophenyl)sulfonyl)piperidin-3-ol

Katalognummer: B13879742
Molekulargewicht: 320.20 g/mol
InChI-Schlüssel: UNJJYPDSKBSWMS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-((3-Bromophenyl)sulfonyl)piperidin-3-ol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a bromophenyl group attached to a sulfonyl group, which is further connected to a piperidin-3-ol moiety. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities .

Vorbereitungsmethoden

The synthesis of 1-((3-Bromophenyl)sulfonyl)piperidin-3-ol can be achieved through various synthetic routes. One common method involves the reaction of 3-bromobenzenesulfonyl chloride with piperidin-3-ol in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Analyse Chemischer Reaktionen

1-((3-Bromophenyl)sulfonyl)piperidin-3-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield the corresponding sulfoxide or sulfide derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of various substituted derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate yields sulfone derivatives, while nucleophilic substitution with sodium azide forms azido derivatives .

Wissenschaftliche Forschungsanwendungen

1-((3-Bromophenyl)sulfonyl)piperidin-3-ol has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Piperidine derivatives, including this compound, are investigated for their potential therapeutic applications in treating diseases like Alzheimer’s, Parkinson’s, and cancer.

    Industry: It is used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 1-((3-Bromophenyl)sulfonyl)piperidin-3-ol involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, modulating their activity. The sulfonyl group can form hydrogen bonds with amino acid residues in proteins, affecting their conformation and function. The piperidin-3-ol moiety can enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems .

Vergleich Mit ähnlichen Verbindungen

1-((3-Bromophenyl)sulfonyl)piperidin-3-ol can be compared with other similar compounds, such as:

Eigenschaften

Molekularformel

C11H14BrNO3S

Molekulargewicht

320.20 g/mol

IUPAC-Name

1-(3-bromophenyl)sulfonylpiperidin-3-ol

InChI

InChI=1S/C11H14BrNO3S/c12-9-3-1-5-11(7-9)17(15,16)13-6-2-4-10(14)8-13/h1,3,5,7,10,14H,2,4,6,8H2

InChI-Schlüssel

UNJJYPDSKBSWMS-UHFFFAOYSA-N

Kanonische SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC(=CC=C2)Br)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.